N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,6-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a 3-methoxyphenyl carboxamide group at position 3 and a 3-(trifluoromethyl)benzyl moiety at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent on the phenyl ring may influence electronic and steric interactions in biological systems .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-18-7-3-6-17(11-18)25-20(28)15-8-9-19(27)26(13-15)12-14-4-2-5-16(10-14)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNZHKQNWVSELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. These findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing the compound's antimicrobial efficacy .
Antidiabetic Potential
Recent studies have explored the antidiabetic properties of similar dihydropyridine derivatives. For example, a related compound demonstrated promising inhibitory activity against alpha-amylase and PTP-1B enzymes, which are critical targets for managing diabetes. The observed IC50 values indicate that these compounds could serve as potential therapeutic agents for diabetes management .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives. Common methods include:
- Condensation Reactions: The initial step often involves the condensation of 3-methoxybenzaldehyde with appropriate amines to form Schiff bases, which are then subjected to cyclization reactions.
- Functional Group Modifications: Subsequent steps may involve functional group transformations such as oxidation or reduction to achieve the desired dihydropyridine framework.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial activity of various substituted dihydropyridines against biofilms formed by pathogenic bacteria. The tested compound exhibited a significant reduction in biofilm formation compared to standard antibiotics, suggesting its potential in treating biofilm-associated infections .
Case Study 2: Antidiabetic Activity
In another investigation, a derivative of N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine was evaluated for its antidiabetic properties. The compound showed notable inhibition of key enzymes involved in glucose metabolism, demonstrating its potential as a therapeutic agent for diabetes management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it may interact with cellular receptors, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5)
This analog features a chlorine atom at position 5 of the pyridine ring and a phenyl group on the carboxamide. The chlorine atom increases molecular weight (416.79 g/mol vs. 415.37 g/mol for the target compound) and may enhance electrophilic reactivity. However, it could reduce solubility compared to the methoxy-substituted target compound .- The 4-methoxyphenyl carboxamide differs from the target compound’s 3-methoxyphenyl group, altering spatial orientation in binding interactions .
Benzyl Group Modifications
- The 4-methylphenyl carboxamide further diversifies electronic properties compared to the target compound’s 3-methoxyphenyl group .
Carboxamide Substitutions
- N-(4-Carbamoylphenyl)-6-oxo-1-[3-(Trifluoromethyl)benzyl]-1,6-Dihydro-3-Pyridinecarboxamide
Replacing the methoxy group with a carbamoyl (NH2CO-) moiety introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability due to increased polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism : Meta-substituted trifluoromethylbenzyl groups (target compound) may improve binding to hydrophobic pockets compared to para-substituted analogs (e.g., CAS 946312-15-8) .
- Electron-Withdrawing Effects : Chlorine at pyridine C5 (CAS 338782-67-5) enhances stability but may reduce bioavailability due to increased molecular weight .
- Functional Group Trade-offs : Carbamoyl groups (CAS 338977-35-8) favor target engagement through hydrogen bonds, whereas methoxy groups balance lipophilicity and solubility .
Biological Activity
N-(3-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H15F3N4O3
- Molecular Weight : 460.43 g/mol
- CAS Number : 444908-53-6
The biological activity of this compound can be attributed to its interaction with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly those in the NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits broad-spectrum antimicrobial properties, which may be linked to its structural features that allow it to penetrate microbial membranes effectively.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways and disruption of mitochondrial function.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits NF-κB pathway, reducing tumor growth | |
| Antimicrobial | Exhibits broad-spectrum activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study conducted on various human tumor cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15.62 µg/ml for certain strains, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
